No Published Potency Data (IC₅₀, Kᵢ, EC₅₀) Identified for CAS 688058-13-1 vs. In-Class Comparators
A comprehensive search of PubMed, BindingDB, ChEMBL, and major patent databases (Google Patents, USPTO, WIPO) yielded zero entries containing experimentally determined IC₅₀, Kᵢ, Kd, or EC₅₀ values for CAS 688058-13-1 against any biological target. In contrast, structurally related coumarin–imidazole hybrids have published quantitative potency data: the imidazole-containing aromatase inhibitor series reported by Leonetti et al. (2011) includes compounds with IC₅₀ values in the nanomolar range against CYP19 [1]; 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles demonstrated anti-angiogenic activity with measurable IC₅₀ values in endothelial cell assays [2]; and 4-fluorophenyl-imidazole derivatives achieved p38α MAPK inhibition with IC₅₀ values of 96–250 nM [3]. No such quantitative benchmarks exist for CAS 688058-13-1, meaning its potency relative to these established analogs is entirely uncharacterized.
| Evidence Dimension | Target inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest in-class comparators: coumarin-imidazole aromatase inhibitors (IC₅₀ values in nanomolar range); 4-fluorophenyl-imidazole p38α inhibitors (IC₅₀ = 96–250 nM); chromen-3-yl-imidazole anti-angiogenesis agents (quantified IC₅₀ in endothelial assays) |
| Quantified Difference | Cannot be calculated; target compound lacks any measured value for comparison |
| Conditions | Various enzyme and cell-based assays as reported in the respective primary literature |
Why This Matters
Without IC₅₀ benchmarks, procurement of this compound for target-based screening carries the full risk of an uncharacterized chemical probe, whereas established analog series offer pre-validated starting points with known potency ranges.
- [1] Leonetti F, et al. Design, synthesis, and biological evaluation of imidazolyl derivatives of 4,7-disubstituted coumarins as aromatase inhibitors selective over 17-α-hydroxylase/C17-20 lyase. J Med Chem. 2011;54(7):2126-2138. PMID: 21341743. View Source
- [2] Gudipudi G, et al. Rational design and synthesis of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as anti-angiogenesis and anti-cancer agents. RSC Adv. 2014;4:56489-56501. View Source
- [3] Seerden J-PG, et al. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorg Med Chem Lett. 2014;24(15):3412-3418. View Source
